molecular formula C8H7BF2O3 B8204253 (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid

(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid

Cat. No.: B8204253
M. Wt: 199.95 g/mol
InChI Key: HVKXGPWIEWMQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF2O3. It is characterized by the presence of boronic acid functionality attached to a difluoromethylphenyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid typically involves the hydroboration of corresponding alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is a common method . The reaction conditions are generally mild, and the process is rapid, allowing for efficient production of the desired boronic acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of palladium-catalyzed processes is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Utilized in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

Comparison: (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

(3,5-difluoro-2-formyl-4-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O3/c1-4-7(10)2-6(9(13)14)5(3-12)8(4)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKXGPWIEWMQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C=O)F)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.